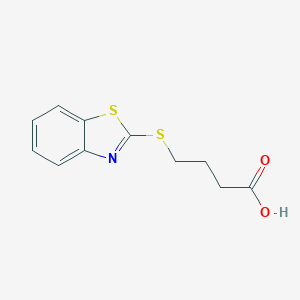

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid

描述

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is a chemical compound with the molecular formula C₁₁H₁₁NO₂S₂ and a molecular weight of 253.35 g/mol This compound features a benzothiazole ring attached to a butanoic acid moiety through a sulfanyl linkage

准备方法

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

Attachment of Butanoic Acid Moiety: The benzothiazole ring is then reacted with 4-bromobutanoic acid in the presence of a base such as potassium carbonate to form the desired product.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反应分析

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid has been investigated for its potential as a therapeutic agent:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, studies have reported minimum inhibitory concentrations (MICs) as low as:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | < 50 |

| Staphylococcus aureus | < 30 |

| Salmonella typhimurium | < 40 |

These results suggest its potential as a novel antimicrobial agent, particularly in combating antibiotic-resistant bacteria.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK5, which is implicated in neurodegenerative diseases. Molecular docking studies revealed that the compound interacts with the enzyme's hinge region through hydrogen bonding, indicating a mechanism for its inhibitory action.

Biological Research

The biological activity of this compound extends beyond antimicrobial effects:

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

- Mechanism of Action : The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes underpins its therapeutic potential .

Industrial Applications

This compound is also relevant in industrial chemistry:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds and materials. Its versatility allows for modifications that can enhance desired properties or yields.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multiple bacterial strains using broth microdilution methods. Results confirmed broad-spectrum activity with significant effects against E. coli and S. aureus, highlighting its potential as an alternative to conventional antibiotics.

Case Study 2: Cyclin-Dependent Kinase Inhibition

Another research project focused on the structure-activity relationship (SAR) of benzothiazole derivatives. This study provided X-ray crystallography data showing the unique binding mode of the compound to CDK5, reinforcing its role as a potential therapeutic agent in neurodegenerative diseases .

作用机制

The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

相似化合物的比较

Similar compounds to 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid include:

4-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid: This compound has a shorter carbon chain compared to the butanoic acid derivative.

4-(1,3-Benzothiazol-2-ylsulfanyl)pentanoic acid: This compound has a longer carbon chain compared to the butanoic acid derivative.

2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid: This compound features an acetic acid moiety instead of a butanoic acid moiety.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

生物活性

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a butanoic acid chain through a sulfanyl group. Its molecular formula is C10H11NOS2, and it possesses unique structural characteristics that contribute to its biological effects.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, this compound demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of many standard antibiotics, indicating its potential as a novel antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | < 50 |

| Staphylococcus aureus | < 30 |

| Salmonella typhimurium | < 40 |

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs). In particular, it has shown moderate potency against CDK5, which is implicated in neurodegenerative diseases. The binding affinity and mechanism of action were elucidated through molecular docking studies, revealing that the compound interacts with the hinge region of the enzyme via hydrogen bonding .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the compound's efficacy against multiple bacterial strains using broth microdilution methods. The results indicated that it possesses broad-spectrum activity with particularly strong effects against E. coli and S. aureus .

- Cyclin-Dependent Kinase Inhibition : Another research project focused on the structure-activity relationship (SAR) of benzothiazole derivatives, highlighting how modifications in the benzothiazole ring can enhance enzyme inhibitory activity. The study provided X-ray crystallography data showing the unique binding mode of the compound to CDK5 .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in target proteins. This interaction can lead to inhibition of critical enzymatic pathways involved in bacterial growth and cancer cell proliferation.

属性

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBFSFGWNXSNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303882 | |

| Record name | NSC163173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80357-74-0 | |

| Record name | NSC163173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC163173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。